N1-Hexadecyl-N1-methylmetanilamide
Description
N1-Hexadecyl-N1-methylmetanilamide (CID 4449776) is a sulfonamide derivative with the molecular formula C₂₃H₄₂N₂O₂S . Its structure comprises a 16-carbon alkyl chain (hexadecyl group) attached to a methyl-substituted benzenesulfonamide moiety. Key features include:
- SMILES:
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N - The sulfonamide group (-SO₂NH-) may contribute to hydrogen bonding and acidity, typical of sulfonamides, which are often explored in pharmaceuticals or agrochemicals .
Properties
CAS No. |
55035-29-5 |
|---|---|
Molecular Formula |
C23H42N2O2S |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
3-amino-N-hexadecyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H42N2O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(2)28(26,27)23-19-17-18-22(24)21-23/h17-19,21H,3-16,20,24H2,1-2H3 |
InChI Key |
IHAJXIZFTZRGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 3-Aminobenzenesulfonamide
The most straightforward approach involves the alkylation of 3-aminobenzenesulfonamide with 1-bromohexadecane and methyl iodide. This two-step process proceeds via nucleophilic substitution:
-
Primary alkylation : 3-Aminobenzenesulfonamide reacts with 1-bromohexadecane in the presence of a base (e.g., potassium carbonate) to form N-hexadecyl-3-aminobenzenesulfonamide.
-
Methylation : The secondary amine undergoes methylation using methyl iodide under alkaline conditions to yield the final product.
Key considerations :
Coupling of Preformed Alkylamines with Sulfonyl Chlorides
An alternative route employs the condensation of N-methylhexadecylamine with 3-nitrobenzenesulfonyl chloride, followed by nitro group reduction:
-
Sulfonamide formation :
-
Catalytic hydrogenation :
The nitro group is reduced to an amine using H₂/Pd-C or Na₂S₂O₄, yielding the target compound.
Advantages :
-
Avoids competing side reactions in direct alkylation.
Reaction Optimization and Challenges
Solubility and Phase-Transfer Catalysis
The hexadecyl chain introduces significant hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) or biphasic systems. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates by shuttling reactants between phases.
Byproduct Mitigation
-
Over-alkylation : Controlled stoichiometry (1:1 molar ratio of amine to alkylating agent) and slow reagent addition minimize di-alkylated byproducts.
-
Oxidation : Use of inert atmospheres (N₂/Ar) prevents sulfonamide oxidation during prolonged reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Considerations
Cost-Effective Alkylating Agents
Replacing 1-bromohexadecane with chlorinated analogues reduces raw material costs but requires higher temperatures (>120°C) and longer reaction times.
Waste Management
-
Neutralization of HBr/HCl byproducts with aqueous NaOH.
-
Solvent recovery via distillation minimizes environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N1-Hexadecyl-N1-methylmetanilamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, or amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N1-Hexadecyl-N1-methylmetanilamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Hexadecyl-N1-methylmetanilamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparative studies of N1-Hexadecyl-N1-methylmetanilamide are absent in the provided evidence, structural analogs and related compounds can be analyzed based on functional groups, chain length, and physicochemical properties.
Structural Analogues and Key Differences
Functional Group Analysis
- Sulfonamide vs. Quaternary Ammonium :
- This compound’s sulfonamide group (-SO₂NH-) provides hydrogen-bonding capability and weak acidity (pKa ~10 for similar sulfonamides), which may influence solubility and biological interactions. In contrast, quaternary ammonium compounds (e.g., ) are permanently charged, enhancing water solubility and surfactant properties .
- Alkyl Chain Impact :
- The C16 chain in this compound increases lipophilicity (logP estimated >8), favoring membrane association. Shorter-chain analogs (e.g., C8 or C12) would exhibit reduced hydrophobicity and altered bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N1-Hexadecyl-N1-methylmetanilamide with high purity?
- Methodological Answer : Synthesis typically involves coupling hexadecylamine with methylmetanilic acid derivatives under anhydrous conditions. A two-step protocol is recommended: (1) activation of the carboxylic acid group using carbodiimide crosslinkers (e.g., EDC or DCC) and (2) nucleophilic substitution in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. Purity can be enhanced via silica gel chromatography or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm alkyl chain integration and amide bond formation (e.g., δ ~2.8–3.2 ppm for N-methyl groups).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Use high-resolution MS to detect molecular ion peaks ([M+H]⁺ expected at m/z ~370–380).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II band) validate the amide linkage .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–10) and incubate at 37°C for 24–72 hours. Analyze degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Perform systematic dose-response studies across multiple cell lines or microbial strains. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify concentration-dependent trends. Validate mechanisms via knock-out models or enzymatic assays (e.g., lactate dehydrogenase release for cytotoxicity). Cross-reference with structural analogs (e.g., related amides) to isolate structure-activity relationships .
Q. What computational approaches are suitable for modeling this compound’s interactions in drug delivery systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study its self-assembly into micelles or liposomes. Use software like GROMACS with lipid bilayer force fields. Analyze critical packing parameters (CPP) to predict aggregation behavior. Complement with in vitro permeability assays (e.g., Caco-2 monolayers) to correlate simulations with experimental drug release profiles .
Q. What strategies are recommended for impurity profiling during large-scale synthesis?
- Methodological Answer : Implement orthogonal separation techniques:
- HPLC-UV/ELS : Use gradient elution to resolve polar byproducts (e.g., unreacted amines).
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts indicating methyl group loss).
- NMR Spectroscopy : Compare impurity spectra with reference standards (e.g., EP/BP pharmacopeial guidelines) for structural elucidation. Quantify limits using ICH Q3A/B thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
